Ac-rC Phosphoramidite
Description
Contextualization within Modern Oligonucleotide Synthesis Methodologies
The chemical synthesis of DNA and RNA is predominantly achieved through the phosphoramidite (B1245037) method, a technique that allows for the rapid and high-yield production of specific nucleic acid sequences. nih.govmdpi.comaxispharm.com In this process, phosphoramidites are the monomeric building blocks that are sequentially added to a growing oligonucleotide chain attached to a solid support. mdpi.com Each phosphoramidite corresponds to one of the four nucleobases (A, C, G, or U for RNA) and is chemically modified with protecting groups to ensure that the correct chemical bonds are formed in the desired order. rsc.org
Ac-rC phosphoramidite is the specific building block used to incorporate the ribonucleoside cytidine (B196190) into a synthetic RNA molecule. thermofisher.comfishersci.befishersci.pt The key features of this molecule are the protecting groups that mask reactive sites:
N4-acetyl (Ac) group: This group protects the exocyclic amine of the cytosine base, preventing it from interfering with the phosphoramidite coupling reaction. fishersci.bersc.org
2'-O-tert-butyldimethylsilyl (TBDMS) group: The presence of a hydroxyl group at the 2' position of the ribose sugar distinguishes RNA from DNA. This 2'-hydroxyl group is highly reactive and must be protected during synthesis to prevent chain cleavage and other side reactions. The TBDMS group is a bulky and acid-stable protecting group commonly used for this purpose. atdbio.comglenresearch.combiosearchtech.com
5'-O-dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl of the ribose sugar, allowing for the controlled, directional synthesis of the oligonucleotide from the 3' to the 5' end. glenresearch.com Its removal at the beginning of each coupling cycle generates a colored cation, which can be monitored to assess the efficiency of the synthesis. glenresearch.com
3'-phosphoramidite group: This is the reactive moiety that, when activated, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. mdpi.com
The use of this compound, along with its corresponding adenosine, guanosine, and uridine (B1682114) counterparts, enables the automated synthesis of RNA molecules with defined sequences. This has been instrumental in advancing research in areas such as RNA therapeutics (e.g., mRNA vaccines, siRNA, and antisense oligonucleotides), diagnostics, and fundamental studies of RNA structure and function. axispharm.com
Historical Development and Contemporary Significance of Phosphoramidite Chemistry in RNA Analog Preparation
The foundation of modern oligonucleotide synthesis was laid in the early 1980s with the development of phosphoramidite chemistry by Marvin H. Caruthers. axispharm.comtrilinkbiotech.com This method was a significant improvement over the earlier, less efficient phosphodiester and phosphotriester approaches. trilinkbiotech.comiupac.orgopenaccessgovernment.org The phosphoramidite method offered rapid coupling times and high yields, which were critical for the synthesis of longer DNA and, eventually, RNA sequences. axispharm.com
While initially developed for DNA synthesis, the phosphoramidite methodology was adapted for RNA synthesis. openaccessgovernment.org This adaptation was not straightforward due to the presence of the reactive 2'-hydroxyl group in ribonucleosides, which required the development of suitable orthogonal protecting groups. rsc.orgrsc.org The TBDMS group emerged as a widely used protecting group for the 2'-hydroxyl, as it is stable to the acidic conditions used to remove the 5'-DMT group and can be removed at the end of the synthesis using a fluoride (B91410) source. atdbio.comglenresearch.com
The development of stable and reliable RNA phosphoramidites, including this compound, has been crucial for the synthesis of RNA analogs. These analogs, which contain modified backbones or bases, are valuable tools for studying RNA function and for developing therapeutic agents with improved properties, such as enhanced stability against nucleases. oup.comnih.gov For instance, this compound is used in the synthesis of oligoribonucleotide phosphorodithioates (PS2-RNA), an RNA analog where non-bridging oxygen atoms in the phosphate (B84403) backbone are replaced with sulfur. medchemexpress.comglpbio.comszabo-scandic.commedchemexpress.com
The contemporary significance of phosphoramidite chemistry in RNA analog preparation is underscored by the burgeoning field of RNA therapeutics. axispharm.com The ability to synthesize large quantities of high-purity, chemically modified RNA is essential for the development and manufacturing of mRNA-based vaccines and therapies for a wide range of diseases. axispharm.com The synthesis of guide RNAs for CRISPR-based gene editing also relies heavily on this technology. As research continues to uncover the diverse roles of RNA in biology, the demand for sophisticated RNA analogs and the chemical methods to produce them, like those involving this compound, will continue to grow.
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Full Chemical Name | N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | silantes.com |
| CAS Number | 121058-88-6 | glpbio.comhongene.comchemicalbook.comdcchemicals.com |
| Molecular Formula | C47H64N5O9PSi | glpbio.comhongene.comdcchemicals.com |
| Molecular Weight | 902.1 g/mol | glpbio.comhongene.com |
| Appearance | White to faint yellow powder | hongene.com |
| Purity | ≥98.0% (HPLC) | hongene.com |
| Storage | -20°C | hongene.com |
Table 2: Protecting Groups in this compound
| Position | Protecting Group | Purpose | Deprotection Condition | Reference(s) |
|---|---|---|---|---|
| Exocyclic Amine (N4) | Acetyl (Ac) | Prevents side reactions at the nucleobase. | Basic conditions (e.g., AMA) | fishersci.bersc.orgbiosearchtech.com |
| 2'-Hydroxyl | tert-butyldimethylsilyl (TBDMS) | Prevents chain cleavage and isomerization. | Fluoride ion source (e.g., TBAF) | atdbio.comglenresearch.combiosearchtech.com |
| 5'-Hydroxyl | 4,4'-dimethoxytrityl (DMT) | Allows for directional 3' to 5' synthesis. | Dilute organic acid | glenresearch.com |
Table 3: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | |
| N4-acetylcytidine | |
| Adenosine | |
| Guanosine | |
| Uridine | |
| Cytidine |
Structure
2D Structure
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKXYVKGFKODW-YOEDQOPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64N5O9PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Methodological Investigations in Ac Rc Phosphoramidite Synthesis
Synthesis of Ac-rC Phosphoramidite (B1245037) Monomers
The synthesis of Ac-rC phosphoramidite is a multi-step process that demands precise control over reaction conditions and the strategic use of protecting groups to ensure high purity and stability of the final product.
Precursor Derivatization and Strategic Protecting Group Selection for Cytidine (B196190) Nucleosides
The journey to this compound begins with the cytidine nucleoside, which must be appropriately protected to prevent unwanted side reactions during oligonucleotide synthesis. The selection of these protecting groups is critical and follows an orthogonal strategy, where each group can be removed under specific conditions without affecting the others. rsc.org
A standard protection strategy involves several key groups: rsc.orgthermofisher.com
5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group. rsc.orgbiosearchtech.comsigmaaldrich.com This group is crucial for preventing self-polymerization during the phosphitylation step and is removed at the beginning of each coupling cycle in solid-phase synthesis. biosearchtech.comsigmaaldrich.com
2'-Hydroxyl Group: The 2'-hydroxyl group of the ribose sugar requires a protecting group that is stable throughout the synthesis cycles but can be cleanly removed at the end. atdbio.com For this compound, an acetyl (Ac) group is often used. Other protecting groups for the 2'-hydroxyl include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). rsc.orgatdbio.com The choice of the 2'-O-protecting group is a significant consideration as it can influence the conformation of the sugar and the efficiency of the subsequent coupling reaction. atdbio.com
Exocyclic Amino Group (N4): The exocyclic amino group of cytidine is nucleophilic and must be protected to prevent side reactions. wikipedia.org An acetyl (Ac) group is commonly employed for this purpose, leading to the N4-acetylcytidine derivative. rsc.orgglenresearch.com This protection is base-labile and is typically removed during the final deprotection of the oligonucleotide. biosearchtech.com
3'-Phosphoramidite Group: The phosphoramidite moiety itself contains a protecting group, typically a β-cyanoethyl group, which is also base-labile and prevents undesirable reactions at the phosphorus center during synthesis. rsc.orgatdbio.com
| Functional Group | Common Protecting Group | Lability Condition | Reference |
|---|---|---|---|
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl (DMT) | Acidic | rsc.orgbiosearchtech.comsigmaaldrich.com |
| 2'-Hydroxyl | Acetyl (Ac), TBDMS, TOM | Base/Fluoride (B91410) | rsc.orgatdbio.com |
| N4-Amino (Cytidine) | Acetyl (Ac) | Basic | rsc.orgglenresearch.com |
| Phosphate (B84403) | β-Cyanoethyl | Basic | rsc.orgatdbio.com |
Phosphitylation Reactions and Reaction Kinetics
The final step in monomer synthesis is the phosphitylation of the 3'-hydroxyl group of the protected nucleoside. This reaction introduces the reactive phosphoramidite moiety. A common method involves reacting the protected nucleoside with a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base, or with 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphordiamidite in the presence of an activator like diisopropylammonium 1H-tetrazolide. researchgate.netacs.org
The kinetics of phosphoramidite reactions are crucial for efficient oligonucleotide synthesis. The activation of the phosphoramidite is the rate-limiting step in the coupling reaction. rsc.orgresearchgate.nethud.ac.uk This activation involves the protonation of the diisopropylamino group by an acidic activator, converting it into a good leaving group. atdbio.com The underlying structure of the nucleotide, including the protecting groups, can significantly influence the rate of this activation. acs.org For example, sterically hindered 2'-O-protected ribonucleoside phosphoramidites require longer coupling times (5-15 minutes) compared to their 2'-deoxynucleoside counterparts (around 20 seconds). wikipedia.org
Studies using techniques like 31P NMR have been instrumental in investigating the mechanism and kinetics of these reactions. rsc.orgresearchgate.net The rate of reaction can show a non-linear dependence on the concentration of the alcohol (the 5'-hydroxyl group of the growing oligonucleotide chain), becoming independent at high concentrations, which is consistent with a change in the rate-limiting step from alcoholysis to the initial activation of the phosphoramidite. rsc.orgresearchgate.net
Impact of Chemical Stability and Purity on Downstream Applications
The chemical stability and purity of this compound are of paramount importance for the successful synthesis of high-quality oligonucleotides. researchgate.net Impurities in the phosphoramidite preparation can lead to the incorporation of incorrect bases or the formation of truncated or modified oligonucleotides, which can be difficult to separate from the desired full-length product. biosearchtech.comresearchgate.net
Phosphoramidites are sensitive to moisture and oxidation. researchgate.net Hydrolysis of the phosphoramidite is a significant degradation pathway that can limit the shelf-life and performance of the reagent. researchgate.net Therefore, they must be stored under anhydrous and inert conditions. atdbio.com The thermal stability of phosphoramidites is also a critical consideration, as instability can pose safety risks and lead to the formation of hazardous byproducts during synthesis. entegris.com
Rigorous quality control measures, including HPLC and 31P NMR, are employed to assess the purity of each batch of phosphoramidite. thermofisher.com High purity ensures high coupling efficiency in each cycle of oligonucleotide synthesis, which is essential for obtaining a high yield of the final product, especially for long RNA sequences. biosearchtech.comrsc.org
Solid-Phase Oligonucleotide Assembly Utilizing this compound
Solid-phase synthesis is the standard method for producing oligonucleotides. biolabmix.ru It involves the sequential addition of phosphoramidite monomers to a growing chain that is covalently attached to a solid support, such as controlled-pore glass (CPG) or polystyrene.
Iterative Reaction Cycle Principles: Detritylation, Coupling, Capping, and Oxidation/Sulfurization
The synthesis proceeds in a cycle of four main chemical reactions for each nucleotide added. wikipedia.orgresearchgate.netidtdna.com
Detritylation: Each cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside. sigmaaldrich.comwikipedia.org This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent. wikipedia.orggoogle.com This step exposes a free 5'-hydroxyl group, which is then ready to react with the next phosphoramidite monomer. biosearchtech.com
Coupling: The this compound, activated by a suitable agent, is delivered to the solid support. wikipedia.orgbiolabmix.ru The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. wikipedia.orgatdbio.com Due to the steric hindrance of the 2'-O-acetyl group, the coupling time for RNA monomers like this compound is generally longer than for DNA monomers. atdbio.comwikipedia.org
Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. biosearchtech.comsigmaaldrich.com This is typically done using a mixture of acetic anhydride (B1165640) and an activator like N-methylimidazole. biosearchtech.comatdbio.com The resulting acetylated ends are unreactive in subsequent coupling steps. biosearchtech.com
Oxidation/Sulfurization: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester. biosearchtech.comsigmaaldrich.com This is commonly achieved using a solution of iodine in a mixture of THF, water, and pyridine (B92270) or lutidine. biosearchtech.com Alternatively, for the synthesis of phosphorothioate (B77711) oligonucleotides, a sulfurizing agent is used in place of the oxidizing agent.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. biosearchtech.com
| Step | Purpose | Typical Reagents | Reference |
|---|---|---|---|
| Detritylation | Remove 5'-DMT group, exposing 5'-OH | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) | sigmaaldrich.comwikipedia.orggoogle.com |
| Coupling | Add the next nucleotide monomer | Phosphoramidite and an activator (e.g., Tetrazole, DCI) | wikipedia.orgatdbio.combiolabmix.ru |
| Capping | Block unreacted 5'-OH groups | Acetic anhydride and N-methylimidazole | biosearchtech.comsigmaaldrich.comatdbio.com |
| Oxidation | Stabilize the phosphate linkage (P(III) to P(V)) | Iodine, water, pyridine/lutidine | biosearchtech.comsigmaaldrich.com |
Role of Activating Agents in Coupling Efficiency with this compound
The coupling reaction between the phosphoramidite and the growing oligonucleotide chain is not spontaneous and requires an activating agent. researchgate.net The activator plays a dual role: it protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group, and it can also act as a nucleophilic catalyst. oup.comnih.gov
Several activators are commonly used in oligonucleotide synthesis, each with its own characteristics:
1H-Tetrazole: For a long time, tetrazole was the standard activator. oup.comnih.gov
5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT): These are more acidic derivatives of tetrazole. biosearchtech.comwikipedia.org
4,5-Dicyanoimidazole (DCI): DCI is a highly effective activator that is less acidic but more nucleophilic than tetrazole. biosearchtech.comoup.com This increased nucleophilicity can lead to faster coupling times. researchgate.netoup.com DCI is also highly soluble in acetonitrile, the common solvent for coupling, allowing for higher effective concentrations of the activated phosphoramidite. biosearchtech.comoup.com
The choice of activator can significantly impact the coupling efficiency, especially for sterically demanding monomers like this compound. oup.com More powerful activators can help to overcome the steric bulk of the 2'-protecting group and achieve high coupling yields in shorter reaction times. atdbio.com However, some activators, like DCI, have been shown to cause branching at secondary amine positions in certain modified nucleosides, a side reaction that can be suppressed by using acetyl-protected monomers. glenresearch.com The mechanism of activation can be complex, involving the formation of a reactive intermediate where the activator is transiently bonded to the phosphorus atom. rsc.orgresearchgate.netnih.gov
Optimization of Deprotection and Cleavage Conditions for Ac-rC-Containing Oligomers
The N4-acetyl group of Ac-rC is highly susceptible to cleavage under standard nucleophilic deprotection conditions, which are commonly used in oligonucleotide synthesis. nih.gov This sensitivity necessitates the development of milder and orthogonal deprotection strategies to maintain the integrity of the Ac-rC modification within the synthesized RNA strand.
Several innovative approaches have been developed to address this challenge. One strategy involves the use of fluoride-cleavable protecting groups for the exocyclic amines of the nucleobases and a corresponding fluoride-cleavable linker for solid-phase synthesis. chemrxiv.orgresearchgate.net In this method, the 4-((t-butyldimethylsilyl)oxy)-2-methoxybutanoyl (SoM) group is used for amino protection, and the 4-((t-butyldimethylsilyl)oxy)-2-((aminophosphaneyl)oxy)butanoyl (SoA) group serves as the linker. chemrxiv.org Deprotection and cleavage from the solid support are achieved simultaneously using fluoride ions, the same reagent used to remove the 2'-OH silyl (B83357) protecting groups. chemrxiv.orgresearchgate.net This method has been successfully used to synthesize a 26-mer RNA containing the highly sensitive ac4C modification, which remained completely stable under these conditions. chemrxiv.org
Another successful approach utilizes 1,3-dithian-2-yl-methyl (Dim) for phosphate protection and 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) for amino protection. mtu.edu This "aDim-aDmoc" strategy allows for deprotection under non-nucleophilic conditions using sodium periodate (B1199274) (NaIO4) followed by potassium carbonate (K2CO3), eliminating the need for nucleophilic scavengers like aniline. mtu.edursc.org This method has proven effective in the synthesis of oligodeoxynucleotides (ODNs) containing the sensitive N4-acetylcytidine. mtu.edursc.org
Furthermore, an orthogonal protection strategy has been devised that employs N-cyanoethyl O-carbamate (N-ceoc) for protecting the exocyclic amino groups of nucleobases in conjunction with a photolytically cleavable solid-phase support. nih.gov Deprotection of the N-ceoc groups is achieved with the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by buffered photolytic cleavage from the support. nih.gov
The following table summarizes and compares various optimized deprotection conditions for Ac-rC-containing oligomers.
| Protection Strategy | Deprotection Reagents | Key Advantages | Reference |
| SoM/SoA | Fluoride ions | Simultaneous cleavage and deprotection under mild conditions; compatible with standard 2'-OH silyl deprotection. | chemrxiv.org, researchgate.net |
| aDim/aDmoc | 1. Sodium Periodate (NaIO4) 2. Potassium Carbonate (K2CO3) | Non-nucleophilic deprotection; avoids the use of scavengers. | rsc.org, mtu.edu |
| N-ceoc/Photocleavable Linker | 1. DBU (for N-ceoc removal) 2. Buffered photolysis (for cleavage) | Orthogonal strategy; avoids harsh nucleophilic reagents. | nih.gov |
| Standard (for comparison) | Ammonium Hydroxide / Methylamine (AMA) | Standard, widely used method but cleaves the Ac-rC modification. | nih.gov |
Advanced Synthetic Approaches for this compound Incorporation
Beyond optimizing deprotection, researchers have focused on improving the synthesis of the this compound building block itself and controlling its incorporation into oligonucleotides.
Flow Chemistry Techniques for On-Demand Phosphoramidite Synthesis
Nucleoside phosphoramidites are known for their limited stability, requiring storage at low temperatures under an inert atmosphere. chemistryviews.org Their degradation at ambient temperatures within automated synthesizers can compromise the efficiency of oligonucleotide synthesis. chemistryviews.org To overcome this, on-demand flow synthesis of phosphoramidites has been developed. chemistryviews.orgacs.orgau.dk
This technique involves flushing the corresponding nucleoside alcohol through a column containing a resin-bound phosphitylating reagent. chemistryviews.orgacs.org For instance, an (aminomethyl)polystyrene (AM-PS) resin can be functionalized with an activator like nitrotriazole and loaded with a phosphitylating agent such as 2-cyanoethyl diisopropylchlorophosphoramidite. chemistryviews.org The nucleoside is rapidly converted to its phosphoramidite derivative within minutes with near-quantitative yields. chemistryviews.orgresearchgate.net A key advantage of this method is that the resulting phosphoramidites can be used directly in automated oligonucleotide synthesis without the need for a separate purification step. chemistryviews.orgacs.orgau.dk While this on-demand synthesis has been demonstrated for various nucleosides, its application to sensitive derivatives like Ac-rC holds great promise for improving the efficiency and reliability of incorporating this modified base into RNA sequences by providing a fresh, high-quality supply of the unstable building block. au.dkresearchgate.net
Stereocontrol in Phosphoramidite Coupling Reactions Involving Ac-rC Derivatives
The phosphoramidite coupling reaction creates a chiral center at the phosphorus atom, resulting in a mixture of diastereomers (RP and SP) for each internucleotide linkage. acs.orgwikipedia.org The stereochemical configuration of these phosphorothioate linkages can significantly influence the biological properties of the resulting oligonucleotide, such as nuclease stability and binding affinity. acs.orggoogle.com Therefore, controlling the stereochemistry during the coupling step is of paramount importance.
Several strategies have been developed to achieve stereocontrol in oligonucleotide synthesis, which are applicable to the incorporation of Ac-rC derivatives. One of the most effective methods involves the use of chiral auxiliaries attached to the phosphorus atom of the phosphoramidite monomer. Oxazaphospholidine (OAP) derivatives, for example, are stereochemically pure P(III) reagents that react with the 5'-OH group of the growing oligonucleotide chain with a predictable inversion of configuration. acs.orgoup.com This approach allows for the programmed synthesis of oligonucleotides with a defined stereochemistry at each linkage. acs.org
Another approach is the H-phosphonate method, which can also yield stereo-defined phosphorothioate linkages. oup.com More recently, catalytic methods using chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as a promising strategy. nih.gov These catalysts can mediate the dynamic asymmetric transformation of phosphoramidites to produce stereodefined dinucleotides. nih.gov The choice of activator in the coupling reaction can also influence the diastereomeric ratio of the resulting linkage. ethz.ch
While specific studies on the stereocontrolled incorporation of Ac-rC are not extensively detailed in the reviewed literature, the general principles and methods developed for other nucleosides provide a clear framework for achieving such control. The application of chiral auxiliaries or catalytic asymmetric synthesis would enable the production of Ac-rC-containing oligonucleotides with defined P-chirality, allowing for a more precise investigation of the structural and functional roles of this important RNA modification.
Advanced Research Applications of Ac Rc Phosphoramidite in Modified Nucleic Acid Science
Design and Synthesis of Site-Specific RNA Modifications
Ac-rC phosphoramidite (B1245037) is instrumental in the precise, site-specific introduction of modifications into RNA sequences. This capability is essential for studying the structure and function of naturally occurring RNA modifications and for creating synthetic RNA molecules with novel properties.
Integration of 5-Methylcytosine (B146107) and Other Acetylated Cytidine (B196190) Analogs via Ac-rC Phosphoramidite for RNA Strand Assembly
The N4-acetyl group on the cytidine base of this compound is a key protecting group in the chemical synthesis of RNA. bio-itworld.com During solid-phase synthesis, this acetyl group prevents unwanted side reactions at the exocyclic amine of cytosine. biosearchtech.com While the primary role of the acetyl group on standard this compound is protection, specialized versions of this reagent are used to incorporate acetylated cytidine analogs directly into RNA strands.
A significant application is the synthesis of RNA containing 5-methylcytosine (5mC), an important epigenetic and epitranscriptomic mark. For this purpose, a related compound, Ac-rC(5-Me) Phosphoramidite, is utilized. This reagent allows for the site-specific incorporation of 5mC into synthetic RNA, enabling detailed studies of its effects on RNA structure, stability, and interaction with proteins.
Researchers have developed synthetic routes to produce RNA oligonucleotides containing various acetylated cytidine analogs. biorxiv.org For instance, the synthesis of RNA containing N4-acetylcytidine (ac4C), a modification found in all domains of life, has been achieved. biorxiv.orgnih.govnih.gov These synthetic approaches often involve the use of custom phosphoramidite building blocks, allowing for the precise placement of the modified base within a specific RNA sequence. researchgate.net The ability to synthesize these modified RNAs has been crucial for investigating the thermodynamic consequences of cytidine acetylation. biorxiv.orgnih.govacs.org
Exploration of Phosphorodithioate (B1214789) and Other Internucleotide Linkage Modifications in RNA
This compound is utilized in the synthesis of RNA with modified internucleotide linkages, such as phosphorodithioate (PS2) linkages. medchemexpress.comnih.govglpbio.comdcchemicals.comchemicalbook.com In a PS2 linkage, both non-bridging oxygen atoms of the phosphate (B84403) group are replaced by sulfur atoms. nih.gov This modification renders the RNA backbone resistant to nuclease degradation, a valuable property for therapeutic applications. nih.gov
The solid-phase synthesis of PS2-RNA involves the use of thiophosphoramidite monomers, including an Ac-rC thiophosphoramidite, in conjunction with a specialized synthesis cycle. nih.gov These PS2-modified RNAs have shown biological activity, including the ability to silence mRNA in vitro and to function as aptamers that bind to protein targets. nih.gov
Incorporation into Structurally Constrained Nucleic Acids (e.g., Locked Nucleic Acids (LNAs), Unlocked Nucleic Acids (UNAs)) for Investigating Conformational Effects
This compound can be used to introduce acetylated cytidine into structurally constrained nucleic acid analogs like Locked Nucleic Acids (LNAs) and Unlocked Nucleic Acids (UNAs). LNAs contain a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation, which increases the thermal stability of nucleic acid duplexes. oup.com UNAs, conversely, have a broken C2'-C3' bond, leading to increased flexibility. libpubmedia.co.uk
By incorporating Ac-rC into LNA or UNA structures, researchers can investigate how the combination of base modification and backbone constraint influences the conformational properties and hybridization thermodynamics of the resulting oligonucleotides. These studies are crucial for understanding the structure-activity relationships of modified nucleic acids and for designing oligonucleotides with specific binding affinities and biological activities.
Engineering of Functional Nucleic Acids and Conjugates
This compound is a fundamental building block for the synthesis of a variety of functional nucleic acids and their conjugates, which have significant applications in gene silencing, gene editing, and antisense technology.
Synthesis of Modified RNA for Gene Silencing (siRNA, miRNA) and Gene Editing (gRNA for CRISPR-Cas9) Investigations
The chemical synthesis of small interfering RNAs (siRNAs) and microRNAs (miRNAs) for gene silencing studies often employs this compound. bio-itworld.com These short, double-stranded RNA molecules can be designed to target and degrade specific messenger RNAs (mRNAs), thereby silencing the expression of the corresponding gene. Chemical modifications, including those introduced using this compound and its analogs, can enhance the stability and efficacy of these therapeutic RNAs. thermofisher.com
Similarly, this compound is used in the synthesis of guide RNAs (gRNAs) for the CRISPR-Cas9 gene-editing system. bio-itworld.comnih.gov The gRNA directs the Cas9 nuclease to a specific target sequence in the genome, where it creates a double-strand break, enabling gene knockout or insertion. The precise chemical synthesis of gRNAs allows for the incorporation of modifications that can improve their stability, specificity, and activity. nih.gov
Fabrication of Antisense Oligonucleotides (ASOs) with Ac-rC Derived Modifications for Mechanistic Studies
Antisense oligonucleotides (ASOs) are single-stranded nucleic acids designed to bind to a specific RNA target through Watson-Crick base pairing and modulate its function. rsc.org this compound is a standard reagent in the synthesis of ASOs. bio-itworld.com The resulting ASOs can act through various mechanisms, including RNase H-mediated degradation of the target RNA or steric hindrance of translation or splicing. rsc.org
The incorporation of modifications derived from Ac-rC and its analogs is critical for the development of effective ASOs. For example, the use of 2'-O-Methoxyethyl (MOE) modified phosphoramidites, often in combination with phosphorothioate (B77711) linkages, enhances the nuclease resistance and binding affinity of ASOs. oup.comrsc.org The strategic placement of these modifications, including those involving cytidine, can significantly impact the therapeutic properties of ASOs. rsc.orgbiomolther.orgnih.gov
Table of Research Findings
Integration into Nucleic Acid Amphiphiles and Other Bioconjugates for Research on Delivery and Functionalization
The synthesis of modified oligonucleotides using reagents like this compound is foundational for creating advanced bioconjugates and nucleic acid amphiphiles designed for enhanced delivery and functionalization. acs.org Phosphoramidite chemistry is the leading method for synthesizing DNA and RNA, offering high fidelity and tolerance for various modifications. acs.org This chemical versatility allows for the covalent linkage of nucleic acids to other functional molecules, such as lipids, peptides, or targeting ligands, to improve their physicochemical and biological properties. nih.gov
Nucleic acid amphiphiles, hybrid molecules composed of a hydrophilic nucleic acid component and a hydrophobic lipid tail, represent a significant area of research. nih.gov These constructs can self-assemble into various nanostructures, such as micelles or vesicles, which can serve as carriers for therapeutic oligonucleotides. acs.org The incorporation of modified nucleosides like N4-acetylcytidine (the residue resulting from this compound) can influence the stability and structural dynamics of these assemblies. The ability to create DNA block copolymers and other amphiphilic structures relies on the robust nature of solid-phase phosphoramidite synthesis. acs.orgnih.gov
Beyond self-assembly, bioconjugation is used to attach specific ligands to oligonucleotides to facilitate targeted delivery. A prominent example is the conjugation of N-acetylgalactosamine (GalNAc) to siRNA, which targets the asialoglycoprotein receptor on hepatocytes, enabling efficient uptake by liver cells. medchemexpress.com This strategy highlights how phosphoramidite-based synthesis can be adapted to include moieties that confer tissue specificity. medchemexpress.com The development of novel phosphoramidites remains a key area of research for creating oligonucleotides with improved features for cell targeting, enhanced cellular penetration, and optimized intracellular distribution.
Biophysical and Biochemical Characterization of Ac-rC Modified Oligonucleotides
Investigations into RNA Stability and Folding Dynamics
The incorporation of N4-acetylcytidine (ac4C) via this compound has been shown to be a critical determinant of RNA stability and structural dynamics. nih.gov As a post-transcriptional modification conserved across all domains of life, ac4C plays a significant role in enforcing the structural integrity of RNA. nih.govresearchgate.net One of the primary functions of ac4C is to enhance RNA stability by protecting it from degradation by nucleases, which effectively increases the half-life of the RNA molecule. tandfonline.comnih.gov
Biophysical studies involving thermal denaturation have provided quantitative insights into the stabilizing effects of ac4C. Research on RNA duplexes modeled after helix 45 of human 18S rRNA revealed that the presence of a single ac4C modification significantly increases the melting temperature (Tm) compared to its unmodified counterpart. nih.gov This stabilizing effect is observed in standard 5'-CCG-3' consensus sequences and is even slightly augmented when a G•U wobble base pair is located near the acetylated site, a common structural motif in eukaryotic rRNA. nih.gov These findings suggest that cytidine acetylation can modulate the structural dynamics of noncoding RNAs, which may be crucial for cellular fitness, particularly under conditions like elevated temperatures. nih.gov The stabilizing influence of ac4C on RNA structures has been demonstrated in vitro and inferred in vivo from observations of tRNA/rRNA processing anomalies when ac4C is absent. researchgate.net
Table 1: Impact of N4-acetylcytidine (ac4C) on RNA Duplex Stability Data sourced from thermal denaturation experiments on RNA duplexes based on human 18S rRNA helix 45. nih.gov
| Duplex Sequence Context | Modification | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) vs. Unmodified |
| 5'-CCG-3' | Unmodified Cytidine (C) | 71.4 | N/A |
| 5'-C(ac4C)G-3' | N4-acetylcytidine (ac4C) | 75.1 | +3.7 |
| 5'-CCG-3' with G•U wobble | Unmodified Cytidine (C) | 65.6 | N/A |
| 5'-C(ac4C)G-3' with G•U wobble | N4-acetylcytidine (ac4C) | 68.7 | +3.1 |
Elucidation of RNA-Protein and DNA-Protein Recognition Mechanisms
The chemical modification of oligonucleotides is a powerful tool for dissecting the intricate mechanisms of nucleic acid-protein interactions. csic.esescholarship.org While this compound is primarily used for synthesizing RNA, understanding its impact on RNA-protein recognition is a key area of research. Modifications within an RNA sequence can alter its conformation and electrostatic properties, thereby influencing how it is recognized by RNA-binding proteins (RBPs). escholarship.orgmdpi.com
The introduction of ac4C into RNA oligonucleotides allows for detailed studies of how this specific modification affects binding affinity and specificity. For example, engineered RNA acetyltransferases can be used to site-specifically acetylate RNA oligonucleotides, enabling the analysis of ac4C-dependent RNA-protein interactions. oup.com Such approaches are critical for understanding the function of RBPs involved in processes like RNA interference (e.g., Argonaute2) and RNA editing (e.g., ADAR enzymes). escholarship.org The ability to synthesize oligonucleotides with and without the ac4C modification allows for comparative studies that can pinpoint the contribution of this single acetyl group to the binding interaction.
The study of DNA-protein interactions also benefits from the use of modified oligonucleotides, although the direct application of this compound is less common. csic.es These interactions are fundamental to cellular processes like transcription and DNA repair. mdpi.comresearchgate.net A variety of biophysical techniques are employed to characterize these complexes, each providing different types of information, from binding site identification to kinetic and thermodynamic parameters. researchgate.netresearchgate.net
Table 2: Selected Techniques for Studying Nucleic Acid-Protein Interactions
| Technique | Information Provided | Application Context | Reference |
| Electrophoretic Mobility Shift Assay (EMSA) | Identification of binding interactions; relative affinity | In vitro screening for DNA- or RNA-binding proteins. | researchgate.net |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (kon, koff), equilibrium affinity (KD) | Quantitative analysis of binding between immobilized oligonucleotides and protein analytes. | nih.gov |
| DNA Footprinting | Identification of protein binding sites on a DNA sequence | Mapping the precise location of protein-DNA interactions. | researchgate.net |
| Affinity Purification-Mass Spectrometry (AP-MS) | Identification of proteins binding to a specific nucleic acid sequence | Discovering novel protein interactors for a given DNA or RNA "bait". | nih.gov |
| Fluorescence Resonance Energy Transfer (FRET) | Distances, conformational changes, real-time kinetics | Studying the structural dynamics of protein-nucleic acid complexes. | researchgate.net |
Studies on Epigenetic Regulation Mediated by Modified Cytidine Residues
N4-acetylcytidine (ac4C) is an important post-transcriptional RNA modification that plays a pivotal role in the field of epitranscriptomics, which studies the biochemical modifications of RNA that regulate gene expression without altering the primary sequence. tandfonline.comoup.comnih.gov The this compound enables the synthesis of ac4C-containing RNA strands, providing essential tools to investigate the function of this epigenetic mark. researchgate.net
The primary "writer" of ac4C in human cells is the enzyme N-acetyltransferase 10 (NAT10). tandfonline.comresearchgate.net This enzyme catalyzes the addition of an acetyl group to cytidine residues, predominantly within a 5'-CCG-3' consensus sequence. nih.gov The functional consequences of this modification are diverse, including enhancing mRNA stability, promoting translation efficiency, and ensuring the correct reading of codons during translation. tandfonline.comresearchgate.net These effects demonstrate that ac4C is a key regulator of gene expression at the post-transcriptional level. oup.comprotein-cell.net
Dysregulation of ac4C levels has been linked to various human diseases, highlighting its importance in cellular homeostasis. nih.govoup.com Research using synthetic oligonucleotides containing ac4C helps to elucidate the mechanisms by which this modification is recognized by "reader" proteins, which in turn mediate its downstream biological effects. oup.com While the core machinery of DNA epigenetics involves modifications like 5-methylcytosine and their processing by enzymes such as TET and DNMTs, the study of RNA epigenetics reveals a parallel layer of regulation. nih.govfrontiersin.orgaimspress.com The ac4C mark on RNA influences a range of biological processes, from ribosome biogenesis to the cellular response to stress, underscoring its significance as a component of the epigenetic code. tandfonline.comnih.gov
Table 3: Functional Roles of N4-acetylcytidine (ac4C) in Epigenetic Regulation
| Feature | Description | Biological Function | Key Enzyme (Writer) |
| Modification | N4-acetylcytidine (ac4C) | An acetyl group is added to the N4 position of cytidine in RNA. tandfonline.comnih.gov | N-acetyltransferase 10 (NAT10) tandfonline.comresearchgate.net |
| RNA Stability | The acetyl group protects RNA from nuclease-mediated degradation. tandfonline.com | Increases mRNA half-life, leading to sustained protein expression. oup.com | NAT10 |
| Translation | Enhances the efficiency and fidelity of protein synthesis. researchgate.net | Promotes correct codon recognition and ribosome function. nih.gov | NAT10 |
| Gene Regulation | Influences the expression of key genes involved in proliferation and cell cycle. nih.gov | Acts as a post-transcriptional regulator of cellular processes. oup.comnih.gov | NAT10 |
Analytical and Quality Assurance Methodologies for Ac Rc Phosphoramidite and Derived Oligonucleotides in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the analysis of Ac-rC Phosphoramidite (B1245037), providing insights into its structure, purity, and concentration.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of Ac-rC Phosphoramidite. Both ³¹P and ¹H NMR are routinely utilized for this purpose.
³¹P NMR Spectroscopy: This technique is particularly powerful for analyzing phosphorus-containing compounds like phosphoramidites. mdpi.com The ³¹P NMR spectrum of this compound provides a direct measure of its purity with respect to phosphorus-containing impurities. The phosphoramidite moiety gives a characteristic signal in the region of 140-155 ppm. magritek.com For high-quality preparations of this compound, the ³¹P NMR purity is typically specified to be ≥98.0%. iright.comindiamart.com A critical quality control parameter is the sum of non-primary peaks in the 140-152 ppm range, which should be ≤0.5%. iright.comindiamart.com The simplicity of the spectrum, often showing only a pair of diastereomeric signals, makes it straightforward to identify and quantify impurities. magritek.com
¹H NMR Spectroscopy: While the ¹H NMR spectra of phosphoramidites can be complex due to the numerous protons in the molecule, they provide invaluable information for structural elucidation. magritek.com By analyzing the chemical shifts, coupling constants, and integration of the signals, it is possible to confirm the presence of all the key structural components of this compound, including the dimethoxytrityl (DMT) group, the acetyl protecting group, the tert-butyldimethylsilyl (TBDMS) group, the ribose sugar, the cytidine (B196190) base, and the cyanoethyl and diisopropylamino moieties of the phosphoramidite group. For instance, in a related N4-acetylated 3-methylcytidine phosphoramidite, specific proton signals corresponding to the different parts of the molecule have been precisely assigned. nih.gov
Below is an interactive table summarizing typical purity specifications for this compound as determined by NMR.
| Parameter | Specification | Analytical Technique |
| Purity | ≥98.0% | ³¹P NMR |
| Non-primary peaks (140-152 ppm) | ≤0.5% | ³¹P NMR |
| Structural Confirmation | Conforms to structure | ¹H NMR |
Ultraviolet-Visible (UV/Vis) spectroscopy is a widely used method for determining the concentration of oligonucleotides synthesized using this compound. vectorlabs.compepolska.pl Nucleic acids absorb UV light maximally at a wavelength of approximately 260 nm. pepolska.pl This property allows for the quantification of oligonucleotide concentration using the Beer-Lambert law, which relates absorbance to concentration. An absorbance reading of 1 at 260 nm (A260) for an oligonucleotide corresponds to a concentration of approximately 25 μg/ml. pepolska.pl
UV/Vis spectroscopy is also instrumental in hybridization studies. By monitoring the change in UV absorbance as a function of temperature, the melting temperature (Tm) of an oligonucleotide duplex can be determined. This is crucial for applications that rely on the specific hybridization of the RNA strand.
The following interactive table illustrates the relationship between A260 and oligonucleotide concentration.
| A260 | Concentration (µg/mL) | Concentration (µM) for a 20-mer RNA |
| 0.1 | 2.5 | ~1.5 |
| 0.5 | 12.5 | ~7.7 |
| 1.0 | 25.0 | ~15.4 |
| 1.5 | 37.5 | ~23.1 |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the purification and analysis of this compound and the resulting oligonucleotides.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. lcms.cz Reversed-phase HPLC is commonly employed to separate the target compound from any synthetic intermediates or degradation products. For standard grade this compound, the purity as determined by HPLC is typically ≥98.0%. iright.comindiamart.com
Furthermore, HPLC is an invaluable tool for at-line reaction monitoring during the synthesis of oligonucleotides. nih.gov By analyzing small aliquots of the reaction mixture at various stages, the efficiency of each coupling step can be monitored, allowing for optimization of the synthesis process. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is a powerful tool for confirming the identity and molecular weight of this compound. lcms.cz LC-MS provides a highly accurate mass determination, which serves as a definitive confirmation of the chemical composition of the phosphoramidite. lcms.cz This is a critical quality control step to ensure that the correct building block is used for oligonucleotide synthesis.
The following table provides the key molecular information for this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C47H64N5O9PSi | 902.10 |
Electrophoretic Mobility Shift Assays
Oligonucleotides synthesized using this compound are frequently used in molecular biology research, particularly in studies involving protein-RNA interactions. The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a common technique used to study these interactions. ld.runih.govnih.gov
The principle of EMSA is based on the difference in the electrophoretic mobility of a free RNA oligonucleotide compared to the same oligonucleotide bound to a protein. ld.runih.gov When a protein binds to an RNA probe, the resulting complex migrates more slowly through a non-denaturing polyacrylamide gel than the unbound RNA. This "shift" in mobility is indicative of a binding event. Oligonucleotides containing N-acetyl-ribo-cytidine can be labeled (e.g., with fluorescent dyes or radioisotopes) and used as probes in EMSA to investigate the binding of specific proteins to RNA sequences containing this modified nucleotide.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Oligonucleotide Length and Purity Assessment
Denaturing polyacrylamide gel electrophoresis (PAGE) is a high-resolution analytical technique widely employed for the quality control of synthetic oligonucleotides, including those incorporating modified nucleosides like N-acetylcytidine (Ac-rC). springernature.comresearchgate.netumich.edu This method is capable of resolving single-stranded RNA or DNA fragments that differ in length by as little as one nucleotide, making it an invaluable tool for assessing both the length and purity of oligonucleotides derived from this compound. nih.govscispace.com The principle of denaturing PAGE relies on the separation of nucleic acid molecules based on their molecular weight as they migrate through a cross-linked polyacrylamide gel matrix under the influence of an electric field. researchgate.netumich.edu
To ensure that separation is strictly a function of chain length, secondary structures within the RNA molecules, which can significantly affect their electrophoretic mobility, are eliminated. protocols.io This is achieved by including a high concentration of a denaturing agent, typically 7-8 M urea, in the gel matrix and running the gel at an elevated temperature (45–55°C). nih.govscispace.com Samples are also prepared in a denaturing formamide-based loading buffer and heated prior to loading to disrupt any intramolecular base pairing. scispace.comqiagen.com
The quality of a synthetic oligonucleotide is determined by the proportion of the full-length product (FLP) compared to shorter, incomplete sequences (e.g., n-1, n-2), which are common byproducts of chemical synthesis. qiagen.comnih.gov In a denaturing PAGE analysis, the FLP appears as the most prominent and slowest-migrating band, while shorter fragments migrate faster, appearing as distinct bands or a smear below the main product. qiagen.comnih.gov
Gel Preparation and Electrophoresis Conditions
The resolving power of a polyacrylamide gel is dependent on its concentration, which is chosen based on the size of the oligonucleotide being analyzed. scispace.com Higher concentrations of acrylamide produce smaller pores in the gel matrix, which are better suited for resolving smaller oligonucleotides.
Table 1: Recommended Acrylamide Concentrations for RNA Oligonucleotide Resolution
| Oligonucleotide Size (nucleotides) | Acrylamide Concentration (%) |
|---|---|
| 5 - 30 | 18 - 20 |
| 30 - 60 | 12 - 15 |
| 60 - 100 | 8 - 10 |
| 100 - 200 | 6 - 8 |
This table provides general guidelines; optimal concentrations may require empirical determination.
The electrophoresis is typically conducted using a vertical slab gel apparatus with a Tris-Borate-EDTA (TBE) buffer system. qiagen.com After electrophoresis, the oligonucleotides are visualized within the gel. Common visualization methods include staining with dyes like methylene (B1212753) blue, SYBR Gold, or ethidium bromide, or through UV shadowing for higher concentrations of RNA. researchgate.netumich.eduqiagen.com
Purity Assessment and Data Interpretation
Following visualization, the gel is imaged, and the relative intensity of the bands is analyzed to provide a semi-quantitative assessment of purity. The full-length product should be the most intense band. The presence of significant bands migrating faster than the main product indicates a higher proportion of synthesis failure sequences (shortmers).
Table 2: Example Purity Analysis of a 25-mer Ac-rC-containing Oligonucleotide by Densitometry
| Species | Migration Position | Relative Intensity (%) | Purity Assessment |
|---|---|---|---|
| Full-Length Product (n) | Slowest | 88.5 | Pass |
| n-1 Truncation | Faster than FLP | 9.2 | Acceptable Impurity |
| n-2 Truncation | Faster than n-1 | 1.8 | Minor Impurity |
| Other Fragments | Fastest | 0.5 | Trace Impurity |
Data is representative and obtained from densitometric scanning of a stained polyacrylamide gel.
This analysis confirms that the bulk of the synthesized material is the desired full-length oligonucleotide. Denaturing PAGE serves as a critical quality assurance step, verifying that the length of the oligonucleotide is correct and that the purity is sufficient for downstream research applications. springernature.com
Prospective Research Directions and Innovations in Ac Rc Phosphoramidite Chemistry
Development of Novel Ac-rC Phosphoramidite (B1245037) Analogs with Enhanced Synthetic or Biological Properties
The development of novel Ac-rC phosphoramidite analogs is a key area of research, aimed at creating molecules with superior characteristics for specific applications. nih.gov Modifications can be introduced to the heterocyclic base, the sugar moiety, or the phosphodiester backbone, each conferring unique properties. nih.gov The primary goals are to improve hybridization affinity, increase resistance to cellular nucleases, enhance cellular uptake, and provide new functionalities. nih.gov
Research in this area includes the synthesis of analogs with modifications at the 2'-position of the ribose sugar. For example, the synthesis of phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-hydroxymethylcytidine has been developed to help dissect the role of the 2'-hydroxyl group in RNA structure and function. nih.gov Another approach involves modifying the cytidine (B196190) base itself. For instance, N4-acetylcytidine has been used in oligonucleotide synthesis because it is less susceptible to side reactions, such as base replacement, during deprotection compared to N4-benzoylcytidine. nih.gov The development of phosphoramidite reagents for base-labile oligonucleotides allows for milder deprotection conditions, which is crucial when incorporating sensitive modified nucleosides. nih.gov
These novel analogs are designed to improve both pharmacokinetic and pharmacodynamic properties of oligonucleotides. nih.govnih.gov Enhanced nuclease resistance, for example, prolongs the half-life of therapeutic oligonucleotides in vivo, while improved binding affinity can increase their potency. researchgate.netmdpi.com The introduction of chemically active groups allows for the creation of conjugates with molecules like peptides or dyes, expanding their utility. nih.gov
Strategies for Improving the Efficiency, Throughput, and Sustainability of Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides, including those containing Ac-rC, is a well-established but resource-intensive process. outsourcedpharma.comcellculturedish.com Consequently, significant research efforts are directed towards making the synthesis more efficient, increasing its throughput, and improving its sustainability.
Efficiency: Improving stepwise coupling efficiency is critical, especially for the synthesis of long oligonucleotides. umich.edu Strategies to enhance efficiency include optimizing coupling chemistry and reaction conditions. For this compound, which has a 2'-protecting group that introduces steric hindrance, coupling efficiency can be lower than for DNA phosphoramidites. biosearchtech.com Using more potent activators like 5-ethylthio-1H-tetrazole (ETT) or BTT and extending coupling times can improve yields. biosearchtech.comumich.edu Other strategies include increasing the concentration of the phosphoramidite solution and using solid supports with larger pore sizes (e.g., 1000 Å) to reduce steric hindrance for longer sequences. umich.edu The use of milder deblocking acids, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), can reduce depurination, a side reaction that can limit the yield of full-length products. umich.edubiosearchtech.com
Throughput: The demand for large numbers of different oligonucleotides, particularly for genomics research and drug discovery, has driven the development of high-throughput synthesis platforms. nih.gov Modern synthesizers can produce hundreds or even thousands of oligonucleotides simultaneously. nih.govresearchgate.net For example, a 1536-channel synthesizer has been developed that can produce 1536 different 20-mer oligonucleotides in about 10 hours. nih.govnih.gov This is achieved by increasing the spatial density of the reaction wells, for instance by using 384-well or 1536-well microplates instead of traditional columns. nih.govwikipedia.org Microarray-based synthesis platforms represent another leap in throughput, allowing for the parallel synthesis of thousands of unique sequences on a single chip. girindus.com
Sustainability: Traditional oligonucleotide synthesis generates significant amounts of hazardous chemical waste and is energy-intensive. outsourcedpharma.comcellculturedish.com This has prompted a move towards "green" chemistry and more sustainable manufacturing processes. oxfordglobal.comoligofastx.com Key strategies include:
Liquid-Phase Synthesis: Liquid-phase oligonucleotide synthesis (LPOS) is an alternative to the dominant solid-phase synthesis (SPOS). outsourcedpharma.comcellculturedish.com LPOS can reduce the usage of raw materials and simplify purification processes. outsourcedpharma.com
Solvent Reduction and Recycling: The use of continuous chromatography techniques, such as Multicolumn Countercurrent Solvent Gradient Purification (MCSGP), can reduce solvent consumption by over 30% compared to traditional batch methods by recycling mixed fractions. bachem.com
Enzymatic Synthesis: Enzymatic methods for oligonucleotide synthesis are being explored as a highly sustainable alternative. These processes occur in aqueous buffers, avoiding the use of hazardous organic solvents. outsourcedpharma.comcellculturedish.combachem.com
Expanding the Utility of Ac-rC Modified Oligonucleotides in Fundamental Biological Research and Tool Development
Chemically modified oligonucleotides, including those incorporating Ac-rC, are indispensable tools in molecular biology and are foundational to the development of new therapeutic strategies. nih.govichb.pl Their applications are diverse and continue to expand as new modifications and analytical techniques are developed. scielo.brtechnologynetworks.com
In fundamental research, modified oligonucleotides serve as probes to study gene expression, protein-nucleic acid interactions, and complex cellular pathways. researchgate.net Modifications that increase stability and binding affinity make them more robust tools for techniques like in situ hybridization and affinity purification. scielo.br For example, oligonucleotides containing Ac-rC can be used to investigate the role of RNA modifications in biological processes.
The therapeutic potential of modified oligonucleotides is a major driver of innovation. cosmobio.co.jpnih.gov They are the basis for several therapeutic modalities, including:
Antisense Oligonucleotides (ASOs): These single-stranded molecules bind to a target mRNA via Watson-Crick base pairing, leading to the degradation of the mRNA by RNase H or sterically blocking translation, thereby silencing a disease-causing gene. mdpi.comcosmobio.co.jp
Small Interfering RNA (siRNA): These are double-stranded RNA molecules that engage the RNA interference (RNAi) pathway to cleave a target mRNA, also resulting in gene silencing. cosmobio.co.jpnih.gov
Aptamers: These are short, single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to target molecules like proteins with high affinity and specificity. cosmobio.co.jpnih.gov
For all these applications, chemical modifications are crucial to confer drug-like properties, such as resistance to degradation by nucleases, enhanced cellular uptake, and reduced toxicity. nih.govresearchgate.netmdpi.com The incorporation of Ac-rC and its analogs can contribute to these properties, making them valuable components in the design of next-generation nucleic acid-based research tools and therapeutics. medchemexpress.com
Q & A
Q. What are the critical steps in synthesizing oligonucleotides using Ac-rC Phosphoramidite?
this compound is incorporated into oligonucleotides via solid-phase phosphoramidite chemistry . Key steps include:
- Deprotection : Sequential removal of protecting groups (e.g., 5′-dimethoxytrityl) using trichloroacetic acid.
- Coupling : Activation of the phosphoramidite with a tetrazole derivative to enable nucleophilic attack by the growing oligonucleotide chain.
- Capping : Acetylation of unreacted 5′-OH groups to prevent truncated sequences.
- Oxidation : Conversion of the phosphite triester intermediate to a phosphate triester using iodine/water. Post-synthesis, oligonucleotides are cleaved from the solid support and deprotected using ammonium hydroxide .
Q. How is this compound characterized for purity and structural integrity?
- HPLC Purification : Reverse-phase HPLC is used to isolate full-length oligonucleotides and remove failure sequences or unincorporated phosphoramidites .
- Mass Spectrometry (MALDI-TOF MS) : Validates molecular weight and confirms successful incorporation of Ac-rC. For example, a theoretical mass of 7729.3 Da was verified experimentally (7732.8 Da) for a modified probe .
- UV Spectroscopy : Quantifies oligonucleotide concentration via absorbance at 260 nm .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound in solid-phase synthesis?
Coupling efficiency depends on:
- Solvent Selection : Anhydrous acetonitrile ensures optimal reactivity of the phosphoramidite .
- Coupling Time : Extended coupling times (e.g., 300 seconds) improve yields for sterically hindered modifications .
- Activation Reagents : Substituting tetrazole with more reactive activators (e.g., 5-ethylthio-1H-tetrazole) enhances coupling rates . Monitor efficiency via trityl assay or HPLC analysis of intermediate products .
Q. What are the common sources of variability in oligonucleotide synthesis using this compound, and how can they be mitigated?
- Moisture Contamination : Causes premature activation of phosphoramidites. Use anhydrous solvents and argon-flushed synthesis columns .
- Incomplete Deprotection : Results in truncated sequences. Optimize deprotection time and temperature (e.g., 55°C for 8 hours for tert-butyldimethylsilyl groups) .
- Side Reactions : Phosphoramidite hydrolysis can be minimized by storing reagents under inert gas and avoiding prolonged exposure to humidity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported coupling efficiencies of this compound across different studies?
Discrepancies often arise from differences in:
- Synthesis Platforms : For example, ASM-700 vs. ABI 392 synthesizers may yield varying efficiencies due to fluidic control or reagent delivery precision .
- Phosphoramidite Batch Variability : Purity (>98% vs. >95%) impacts reactivity. Validate each batch via HPLC and NMR .
- Modification Context : Coupling efficiency decreases when Ac-rC is adjacent to bulky residues (e.g., 5-methyl-dC). Use molecular dynamics simulations to predict steric clashes .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
